
ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . The compound you mentioned is a derivative of indole, specifically a 1,2-dimethyl-1H-indol-3-yl derivative. These types of compounds are often involved in protein interactions and can exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole ring (a fused benzene and pyrrole ring) with two methyl groups attached to one of the nitrogen atoms, and an acetamido group and a benzoate group attached elsewhere in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Factors such as polarity, molecular size, and functional groups all influence a compound’s properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate, as part of heteroarotinoids, was synthesized along with its analogs to explore their pharmacological activities. These compounds, including ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate, were characterized using IR, 1H NMR, and 13C NMR data, supporting their structural assignments. An X-ray analysis provided a detailed understanding of their molecular configuration, revealing that the two aryl ring systems were nearly perpendicular in the unit cell. These studies offer a basis for comparing future analogs and understanding their biological activities in tracheal organ culture assays, compared with trans-retinoic acid for reversing keratinization in vitamin A-deficient hamsters (Waugh et al., 1985).
Molecular Docking and Spectral Analyses
Another significant application involves the synthesis of related compounds through one-pot synthesis strategies, characterized by spectral analyses and confirmed by single crystal X-ray diffraction. These efforts include understanding molecular electrostatic potential and frontier molecular orbital analysis to identify stability and reactivity, alongside brine shrimp cytotoxicity assays for evaluating biological activities (Ahmed et al., 2016).
Potential Metabolites Synthesis
Research into potential metabolites of related compounds has led to the synthesis of various derivatives, contributing to the understanding of metabolic pathways and the development of specific oxidizing reagents and conditions for these sensitive systems. Such studies are crucial for designing compounds with desired biological properties and for the advancement of medicinal chemistry (Sunthankar et al., 1993).
Antifungal and Biological Activity Evaluation
The exploration of the antifungal and biological activities of derivatives, such as 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates, highlights the potential of these compounds in pharmaceutical applications. Such research underscores the importance of structural modification and characterization in discovering new, effective biological agents (Ergenç et al., 1990).
Hydrogen-Bonded Supramolecular Structures
Investigations into the hydrogen-bonded supramolecular structures of related compounds have provided insights into the molecular interactions that govern their assembly and stability. Understanding these interactions is fundamental for the design of materials with specific properties and functions (Portilla et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-21(26)14-9-11-15(12-10-14)22-20(25)19(24)18-13(2)23(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWJWFTUIFSCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



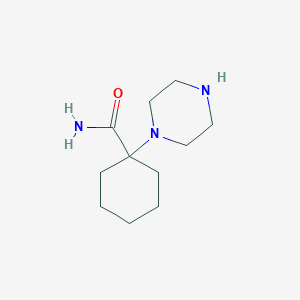
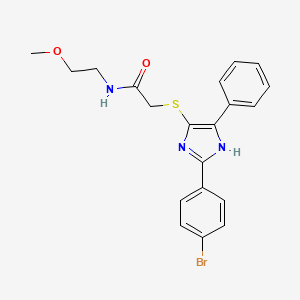
![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)
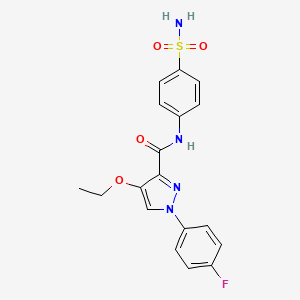
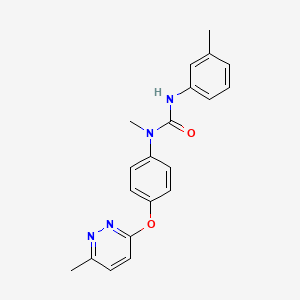
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)
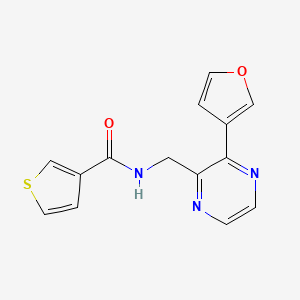
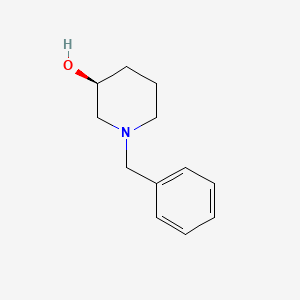

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)
![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)